molecular formula C13H18N2O3 B13112147 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid

Cat. No.: B13112147
M. Wt: 250.29 g/mol
InChI Key: GTJBDXXURSIWBY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.294 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclohexylcarbamoyl group, and a dimethyl-acrylic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves several steps. One common synthetic route includes the reaction of cyclohexylamine with acrylonitrile to form 1-cyano-cyclohexylamine. This intermediate is then reacted with dimethyl acetylenedicarboxylate under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves its interaction with specific molecular targets. The cyano group and the carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid can be compared with similar compounds such as:

The uniqueness of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

(E)-4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18)/b10-9+

InChI Key

GTJBDXXURSIWBY-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C(/C)\C(=O)O)/C(=O)NC1(CCCCC1)C#N

Canonical SMILES

CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.